4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid;hydrate
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Overview
Description
The compound identified as “4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid;hydrate” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid;hydrate involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and controlled environmental conditions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid;hydrate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of this compound. Detailed analysis of these products would require experimental data and characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in biochemical assays and studies involving enzyme interactions.
Medicine: Potential therapeutic applications could be explored, depending on its biological activity.
Industry: It may be used in the production of specialized materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid;hydrate involves its interaction with specific molecular targets and pathways. This interaction can result in various biological effects, depending on the nature of the compound and its target. Detailed studies on the mechanism of action would involve biochemical assays and molecular modeling to elucidate the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid;hydrate can be identified based on their chemical structure and properties. These compounds may include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound may have unique properties that distinguish it from similar compounds. These properties could include specific reactivity, biological activity, or physical characteristics that make it particularly useful for certain applications.
Properties
IUPAC Name |
4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3.H2O/c16-15-18-12-11(13(20)19-15)10(7-17-12)6-3-8-1-4-9(5-2-8)14(21)22;/h1-2,4-5,7H,3,6H2,(H,21,22)(H4,16,17,18,19,20);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMKTLJIRFNRQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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